molecular formula C7H14N4O B13109599 N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B13109599
M. Wt: 170.21 g/mol
InChI Key: ZGNGVWAGEYCMLK-UHFFFAOYSA-N
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Description

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine is a high-purity chemical intermediate designed for research and development applications. It features a 1,2,5-oxadiazole core, a privileged structure in medicinal chemistry, which is of significant interest in the synthesis of novel pharmaceutical compounds and functional materials . The pentyl chain at the N3-position offers enhanced lipophilicity, making this compound a valuable scaffold for probing structure-activity relationships or as a precursor in heterocyclic chemistry. Researchers can utilize this building block to develop new molecules for various investigative purposes, including potential bioactivity screening. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-N-pentyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C7H14N4O/c1-2-3-4-5-9-7-6(8)10-12-11-7/h2-5H2,1H3,(H2,8,10)(H,9,11)

InChI Key

ZGNGVWAGEYCMLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NON=C1N

Origin of Product

United States

Synthetic Methodologies for N3 Pentyl 1,2,5 Oxadiazole 3,4 Diamine and Analogues

Strategies for the Formation of the 1,2,5-Oxadiazole Ring System

The formation of the 3,4-disubstituted 1,2,5-oxadiazole ring is a critical step in the synthesis of the target compound. Several classical and novel methods have been established for constructing this heterocyclic system.

Cyclodehydration Reactions (e.g., from Glyoxime (B48743) Derivatives)

The most prevalent and well-documented method for synthesizing 3,4-diamino-1,2,5-oxadiazoles is the cyclodehydration of corresponding diaminoglyoxime (B1384161) precursors. dtic.milntis.gov This approach involves the elimination of two molecules of water from the glyoxime moiety to form the stable aromatic oxadiazole ring.

The parent compound, 3,4-diamino-1,2,5-oxadiazole, is prepared by the potassium hydroxide-mediated dehydration of diaminoglyoxime. dtic.milntis.gov This reaction is typically performed in an aqueous alkaline solution at high temperatures (170-180 °C) within a sealed reactor, affording the product in good yield. ijcce.ac.irdtic.mil The diaminoglyoxime precursor itself is accessible through a safe and inexpensive one-pot reaction of glyoxal (B1671930) and hydroxylamine (B1172632) hydrochloride in an aqueous sodium hydroxide (B78521) solution. ijcce.ac.irdtic.milosti.gov

This cyclodehydration strategy has been successfully extended to N,N'-disubstituted diaminoglyoximes to produce the corresponding N,N'-disubstituted diamino-1,2,5-oxadiazoles. ijcce.ac.ir For instance, N,N'-di(methylamino)-1,2,5-oxadiazole was synthesized by the dehydration of N,N'-di(methylamino)glyoxime under similar harsh conditions (aqueous KOH, 170-180 °C). ijcce.ac.irresearchgate.net However, the success of this method is sensitive to the nature of the alkyl substituent; while the N,N'-dimethyl derivative was successfully obtained, the analogous reactions to form N,N'-dibenzyl and N,N'-diisopropyl derivatives were unsuccessful, indicating potential steric limitations or alternative reaction pathways under these conditions. ijcce.ac.irresearchgate.net

A milder approach for the cyclization of bisoximes involves using 1,1'-carbonyldiimidazole (B1668759) (CDI). This method allows for the formation of various 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperatures, offering better functional group compatibility and avoiding the high temperatures required by classical dehydration. organic-chemistry.org

Table 1: Cyclodehydration of Substituted Diaminoglyoximes An interactive data table summarizing reaction conditions for the synthesis of 3,4-diamino-1,2,5-oxadiazole and its N-alkylated analogues via cyclodehydration.

PrecursorReagent/ConditionsProductYieldReference
Diaminoglyoximeaq. KOH, 170-180 °C, 2h3,4-Diamino-1,2,5-oxadiazole70% dtic.mil
N,N'-di(methylamino)glyoximeaq. KOH, 170-180 °C, 2hN,N'-di(methylamino)-1,2,5-oxadiazole- ijcce.ac.ir
General Bisoximes1,1'-Carbonyldiimidazole3,4-Disubstituted-1,2,5-oxadiazoles- organic-chemistry.org

Oxidative Cyclization and Condensation Pathways

While oxidative cyclization is a common strategy for synthesizing other oxadiazole isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, its application for the direct formation of the 3,4-diamino-1,2,5-oxadiazole ring system is not prominently featured in the literature. nih.govnih.govjchemrev.com These methods typically involve the intramolecular cyclization of precursors like N-acylhydrazones or acylguanidines, often mediated by an oxidizing agent to facilitate the formation of the N-O bond. The lack of specific examples for the 1,2,5-oxadiazole core suggests that other routes, such as glyoxime cyclodehydration, are more synthetically efficient for this particular substitution pattern.

Novel Ring Closure Reactions

Alternative pathways to the 1,2,5-oxadiazole ring system offer potential advantages in terms of substrate scope or reaction conditions. A significant alternative route is the deoxygenation of the corresponding 1,2,5-oxadiazole-2-oxides, commonly known as furoxans. nih.gov Furoxans can be synthesized through various methods, including the reaction of alkenes with sodium nitrite (B80452) in acetic acid. nih.gov The subsequent removal of the N-oxide oxygen atom, typically using a reducing agent like a phosphite (B83602) or phosphine, yields the target 1,2,5-oxadiazole (furazan). This two-step sequence provides an indirect method for constructing the oxadiazole ring.

Ring transformation and condensation reactions also represent viable, albeit less common, synthetic strategies. For example, some furoxan derivatives can be used as building blocks, where functional groups on the ring are transformed to build more complex structures. nih.gov The reaction of 3,4-diamino-1,2,5-oxadiazole with glyoxal, followed by pyrolysis of the resulting diol intermediate, has been used to synthesize fused heterocyclic systems like ijcce.ac.irresearchgate.netnih.govoxadiazolo[3,4-b]pyrazine, demonstrating the reactivity of the diamino-furazan core in ring-forming reactions. researchgate.net

Introduction and Functionalization of the Pentyl and Amine Moieties

Synthesizing the asymmetrically substituted N3-pentyl-1,2,5-oxadiazole-3,4-diamine requires specific strategies to introduce the pentyl group onto one of the nitrogen atoms of the diamino-furazan core.

Direct Alkylation and Amination Routes

Direct functionalization of the 3,4-diamino-1,2,5-oxadiazole core presents a convergent approach to N-alkylated derivatives. A classical method reported by Fischer involves the condensation of 3,4-diamino-1,2,5-oxadiazole with aldehydes or ketones, followed by a reduction step. ijcce.ac.ir To synthesize an N-pentyl derivative, this strategy would involve reacting the diamino-furazan with pentanal to form the corresponding Schiff base (imine), which is then reduced, for example with sodium borohydride (B1222165), to yield the secondary amine. This method allows for the stepwise introduction of alkyl groups. However, controlling the selectivity to achieve mono-alkylation versus di-alkylation can be challenging and may require careful control of stoichiometry and reaction conditions.

General N-alkylation methods, such as reacting an amine with an alkyl halide (e.g., pentyl bromide) under basic conditions, are fundamental in organic synthesis. monash.edu However, the direct application of such methods to 3,4-diamino-1,2,5-oxadiazole is not specifically detailed and may be complicated by the reduced nucleophilicity of the amino groups due to the electron-withdrawing nature of the oxadiazole ring and potential issues with over-alkylation.

Synthesis via Pre-functionalized Building Blocks

A more controlled and widely applicable strategy involves constructing the oxadiazole ring from precursors that already contain the required N-pentyl group. This linear approach ensures the unambiguous placement of the substituent.

Based on the successful synthesis of N,N'-dialkylamino-1,2,5-oxadiazoles, a reliable pathway to the target compound would begin with the synthesis of an appropriately substituted glyoxime. ijcce.ac.ir The reaction of dichloroglyoxime (B20624) with the desired alkylamine is a known method to produce N,N'-di(alkylamino)glyoximes. ijcce.ac.ir Therefore, reacting dichloroglyoxime with pentylamine would yield N,N'-di(pentylamino)glyoxime. Subsequent cyclodehydration of this pre-functionalized building block, following the high-temperature aqueous base method, would be expected to yield N,N'-di(pentylamino)-1,2,5-oxadiazole.

To achieve the mono-substituted target, this compound, a more elaborate sequence would be necessary. This could involve starting with a precursor like 3-amino-4-cyano-1,2,5-oxadiazole 2-oxide, where the cyano and amino groups could be differentially functionalized before or after the formation of the oxadiazole ring and deoxygenation of the furoxan. nih.gov This strategy allows for greater control in synthesizing asymmetrically substituted derivatives.

Table 2: Summary of Synthetic Strategies An interactive data table comparing the primary approaches for synthesizing N-alkylated 3,4-diamino-1,2,5-oxadiazoles.

StrategyDescriptionKey PrecursorsAdvantagesDisadvantages
Direct Functionalization Alkylation of the pre-formed 3,4-diamino-1,2,5-oxadiazole ring.3,4-Diamino-1,2,5-oxadiazole, PentanalConvergent routePotential for poor selectivity (mono- vs. di-alkylation)
Pre-functionalized Building Block Cyclization of a glyoxime derivative already bearing the pentyl group.Dichloroglyoxime, PentylamineUnambiguous placement of substituentLonger linear sequence, harsh cyclization conditions

Post-Synthetic Modification of the Diamine Functionality

The diamine functionality of the 1,2,5-oxadiazole core serves as a versatile handle for a variety of post-synthetic modifications, enabling the construction of more complex molecular architectures. The amino groups can undergo reactions typical of primary and secondary aromatic amines, leading to a diverse range of derivatives.

One of the most well-documented modifications involves condensation reactions with α-dicarbonyl compounds. For instance, the reaction of 3,4-diamino usm.eduresearchgate.netresearchgate.netoxadiazole with glyoxal or pyruvic aldehyde under mildly basic conditions yields the corresponding 5,6-dihydroxy-4,5,6,7-tetrahydro usm.eduresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine intermediates in near-quantitative amounts. usm.eduresearchgate.net These diols can be subsequently dehydrated via pyrolysis to form the aromatic usm.eduresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine system. usm.eduresearchgate.net This strategy highlights a pathway to fused heterocyclic systems.

Similarly, the Paal-Knorr reaction can be employed. The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating a method for introducing pyrrole (B145914) substituents. mdpi.com Other modifications include reactions with formaldehyde (B43269) and acetylation using acetic acid or acetic anhydride, which can lead to mono- or di-acetylated products. researchgate.net

Table 1: Examples of Post-Synthetic Modification Reactions
ReactantReagent(s)Product TypeReference
3,4-Diamino usm.eduresearchgate.netresearchgate.netoxadiazoleGlyoxalFused Dihydroxytetrahydropyrazine usm.eduresearchgate.net
3,4-Diamino usm.eduresearchgate.netresearchgate.netoxadiazolePyruvic AldehydeMethyl-substituted Fused Dihydroxytetrahydropyrazine usm.eduresearchgate.net
1,2,5-Oxadiazole-3,4-diamine2,5-Hexanedione / Acetic AcidPyrrole-substituted Aminoxadiazole mdpi.com
3,4-Diamino usm.eduresearchgate.netresearchgate.netoxadiazoleAcetic AnhydrideAcetylated Diamine researchgate.net

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methods. For oxadiazole derivatives, this includes exploring electrocatalytic techniques and novel reagent-mediated reactions.

Electrocatalytic Synthesis Techniques

Electrocatalysis represents a green and efficient approach to chemical synthesis. While specific applications to this compound are not extensively documented, the electrocatalytic synthesis of other oxadiazole isomers has been successfully demonstrated. For example, a one-step synthesis of non-symmetric 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives has been achieved under electrocatalytic conditions using aldehydes and hydrazides as starting materials. researchgate.net This approach suggests that electrochemical methods could be developed for the synthesis or modification of the 1,2,5-oxadiazole core, potentially offering advantages in terms of mild reaction conditions and reduced waste.

Iodine-Mediated Reactions

Molecular iodine has emerged as a mild, inexpensive, and environmentally sustainable reagent or catalyst for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Its application is particularly prominent in the synthesis of 1,3,4-oxadiazoles. Iodine can mediate the oxidative cyclization of acylhydrazones or facilitate one-pot syntheses from dithiocarbamate (B8719985) salts to form 3-amino-1,3,4-oxadiazoles. researchgate.netorganic-chemistry.org It can also promote the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via sp3 C–H functionalization. Although these methods apply to the 1,3,4-oxadiazole isomer, they underscore the potential of iodine as a powerful tool in heterocycle synthesis. openmedicinalchemistryjournal.com The development of iodine-mediated pathways for the 1,2,5-oxadiazole (furazan) ring system remains an area for further investigation.

Mannich-Type Condensation Strategies

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. For heterocyclic compounds containing N-H bonds, this reaction can be used to introduce aminomethyl substituents. The diamine functionality of this compound, which contains N-H bonds, is a suitable candidate for Mannich-type condensations.

In analogous systems, such as 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, treatment with formaldehyde and various primary aromatic amines or 1-substituted piperazines readily yields the corresponding N-Mannich bases in good yields. nih.govnih.gov This strategy could plausibly be applied to this compound, allowing for the introduction of a wide variety of aminomethyl groups at the N-3 or N-4 positions, thereby expanding the chemical diversity of accessible analogues.

Table 2: Components of a Generic Mannich Reaction for N-H Containing Oxadiazoles
SubstrateReagent 1Reagent 2ProductReference (Analogous Systems)
Oxadiazole with N-H groupFormaldehydePrimary or Secondary Amine (e.g., aromatic amines, piperazines)N-Mannich Base nih.govnih.govresearchgate.net

Reaction Optimization and Process Scalability Considerations

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on careful reaction optimization and scalability assessment. For the synthesis of this compound and its analogues, several factors must be considered.

Optimization studies for related heterocyclic syntheses often focus on variables such as the choice of base, solvent, reaction temperature, and time to maximize product yield and purity. mdpi.com For instance, in the condensation of amidoximes, switching from a weaker base to a stronger one like sodium tert-butoxide significantly improved yields, while solvent choice and reaction time were also critical parameters. mdpi.com

When considering scalability, factors beyond yield become paramount. These include the cost and availability of starting materials, the safety of the reaction conditions (e.g., avoiding high-temperature pyrolysis or hazardous reagents like phosphorus oxychloride where possible), the energy consumption of the process, and the ease of product isolation and purification. usm.edumdpi.com The development of one-pot or microwave-assisted procedures, which can shorten reaction times and reduce solvent use, are often favored for scalable and more sustainable processes. mdpi.com

Purification and Isolation Procedures in Chemical Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound in a desired state of purity. A variety of standard and specialized techniques are employed for the isolation of oxadiazole derivatives.

Common methods include:

Solvent Extraction: Used to separate the product from the reaction mixture based on its solubility characteristics. For example, after synthesizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the product was extracted from an aqueous solution using ethyl acetate. mdpi.com

Recrystallization: A powerful technique for purifying solid compounds. Crude products are dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. This method is widely used for purifying various 1,3,4-oxadiazole derivatives from solvents like ethanol (B145695) or ethanol/DMF mixtures. mdpi.comnih.gov

Column Chromatography: A versatile method for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). It is used when simple recrystallization is insufficient and can purify products to a high degree. nih.gov

Lyophilization (Freeze-Drying): This technique is particularly useful for isolating water-soluble, non-volatile intermediates without thermal degradation. It was successfully used to isolate the diol intermediates formed from the reaction of 3,4-diamino usm.eduresearchgate.netresearchgate.netoxadiazole with glyoxal. usm.eduresearchgate.net

The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and thermal stability.

Structural Elucidation and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental in determining the molecular structure by probing the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N3-Pentyl-1,2,5-oxadiazole-3,4-diamine, one would expect to observe distinct signals for the protons of the pentyl group (CH₃, and the four CH₂ groups) and the protons of the two amine (NH₂) groups. The chemical shifts (δ, in ppm), signal multiplicities (e.g., triplet, quartet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position within the pentyl chain.

¹³C-NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. Signals corresponding to the five carbons of the pentyl chain and the two carbons of the 1,2,5-oxadiazole ring would be expected. The chemical shifts of the ring carbons would be indicative of their heteroaromatic environment.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the pentyl chain, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Hypothetical ¹H-NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pentyl-CH₃ Triplet 3H
Pentyl-CH₂ Multiplet 2H
Pentyl-CH₂ Multiplet 2H
Pentyl-CH₂ Multiplet 2H
N-CH₂ Triplet 2H
N³-NH Broad Singlet 1H

Table 2: Hypothetical ¹³C-NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Pentyl-CH₃
Pentyl-CH₂
Pentyl-CH₂
Pentyl-CH₂
N-CH₂
C3 (Oxadiazole)

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The IR and Raman spectra for this compound would be expected to show characteristic absorption bands for N-H stretching of the amine groups (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the pentyl group (around 2850-2960 cm⁻¹), C=N and N=O stretching of the oxadiazole ring, and N-H bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500
C-H Stretch (Aliphatic) 2850-2960
C=N Stretch (Oxadiazole) 1600-1680
N-O Stretch (Oxadiazole) 1300-1450

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. HRMS would provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound. Analysis of the fragmentation pattern could help to confirm the presence of the pentyl group and the oxadiazole ring.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The 1,2,5-oxadiazole ring is a heteroaromatic system, and the UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions.

Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity of atoms, diffraction methods can determine the precise three-dimensional arrangement of atoms in the solid state.

This is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planar structure of the oxadiazole ring and the conformation of the pentyl chain. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine groups, which govern the crystal packing.

Chromatographic Purity and Separation Techniques

The determination of purity and the separation of this compound from potential impurities, starting materials, and byproducts are critical steps in its synthesis and characterization. HPLC and GC are powerful analytical techniques routinely employed for these purposes in the study of heterocyclic compounds. However, specific methods tailored to this compound have not been detailed in available scientific literature.

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the analysis of this compound is not documented in the reviewed literature. For a compound to be suitable for GC analysis, it must be volatile and thermally stable. The presence of two primary amine groups in this compound may lead to issues such as peak tailing due to interactions with the stationary phase and potential thermal degradation in the injector or column.

Derivatization is a common strategy to improve the chromatographic behavior of compounds with active hydrogens, such as amines. This process involves converting the amine groups into less polar and more volatile derivatives, for example, through silylation or acylation. However, no such derivatization and subsequent GC analysis has been reported for this specific compound.

One study explored the use of a nematic liquid crystal containing a 1,3,4-oxadiazole (B1194373) unit as a stationary phase for the GC separation of polyaromatic hydrocarbons. anjs.edu.iq This research focuses on the application of an oxadiazole derivative within the analytical column rather than the analysis of an oxadiazole compound as the analyte.

Hypothetical GC Parameters for a Derivatized Analog:

ParameterCondition
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

This table outlines general conditions that might be used for the GC analysis of a derivatized, thermally stable amine and is not based on experimental data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometry and electron distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like N3-Pentyl-1,2,5-oxadiazole-3,4-diamine.

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. mdpi.com

While specific DFT data for this compound is not available in the cited literature, studies on analogous 1,3,4-oxadiazole (B1194373) and thiadiazole derivatives provide insight into the types of results generated. mdpi.comnih.govacs.org For instance, calculations on these related compounds determine global reactivity descriptors such as chemical hardness and softness, which are crucial for predicting their stability and reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

PropertyDescriptionTypical Application for Oxadiazoles
Optimized Geometry Lowest energy 3D structure (bond lengths, angles).Provides the foundational structure for all other calculations.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. mdpi.com
MEP Map Maps the electrostatic potential on the molecule's surface.Identifies sites for intermolecular interactions. nih.gov

Ab Initio Methods for Property Prediction

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate predictions for molecular properties.

For novel compounds like this compound, ab initio methods can be invaluable for predicting properties such as dipole moments, polarizability, and thermodynamic stability. researchgate.net These calculations are essential for understanding the fundamental physicochemical characteristics of the molecule before undertaking extensive experimental synthesis and analysis. Studies on related oxadiazole isomers have utilized these methods to calculate harmonic force fields and predict vibrational spectra (IR and Raman), which can aid in the experimental characterization of the compound. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules and their interactions with other systems, such as biological macromolecules. These approaches are vital in drug discovery and materials science.

Molecular Docking Studies for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug design for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their activity. nih.govijcce.ac.irnih.gov

For this compound, docking studies could be performed to investigate its potential interactions with various enzymes or receptors. Although direct studies on this specific compound are not available, extensive research on other oxadiazole derivatives has demonstrated their potential to bind to a range of biological targets. nih.govnih.gov These studies calculate a binding affinity or docking score, which estimates the strength of the interaction, and reveal key binding modes, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's active site. mdpi.comresearchgate.net

Below is a table summarizing docking results for various oxadiazole derivatives against different protein targets, illustrating the type of data obtained from such studies.

Compound ClassProtein TargetKey Interactions NotedReference
1,3,4-Oxadiazole DerivativesVEGFR2 / EGFRHydrogen bonding and hydrophobic interactions with active site residues. mdpi.com
1,3,4-Oxadiazole DerivativesGABA-A ReceptorInteraction with amino acids such as Glu52, Ser51, and Val53. researchgate.net
1,2,4-Oxadiazole DerivativesHuman VGEFR-2Interactions within the enzyme's active site, compared with the ligand imatinib. nih.gov
Oxadiazole-Thiadiazole HybridsAromataseInvestigation of ligand-enzyme binding modes and stability. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. In the context of drug design, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.govtandfonline.com

An MD simulation of a complex, such as this compound docked into a protein active site, would involve calculating the trajectories of atoms over a specific period (e.g., nanoseconds). Analysis of these trajectories can confirm whether the binding pose is stable. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. mdpi.comresearchgate.net A stable RMSD value over the simulation time suggests a stable binding complex. mdpi.comtandfonline.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are flexible or rigid during the interaction. researchgate.net

Reaction Coordinate Mapping for Mechanistic Insight

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving product yields. Reaction coordinate mapping is a computational technique used to explore the potential energy surface of a reaction, identifying transition states and intermediate structures along the reaction pathway.

A study directly relevant to the core of this compound involved using reaction coordinate mapping to re-examine the reaction of its parent compound, 3,4-diamino mdpi.comnih.govresearchgate.netoxadiazole (also known as 3,4-diaminofurazan), with glyoxal (B1671930). researchgate.net Previous experimental work had failed to produce the expected mdpi.comnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine product. The computational calculations suggested that a stable diol intermediate should be formed, which could then lead to the target compound through dehydration under more forceful conditions. researchgate.net

Guided by this computational insight, the reaction was re-examined experimentally. It was found that under slightly basic conditions, the reaction produced a near-quantitative yield of the predicted stable diol intermediate. researchgate.net This intermediate could then be isolated and subsequently pyrolyzed to give the desired final product. researchgate.net This work exemplifies the powerful synergy between computational prediction and experimental chemistry, where theoretical mapping of a reaction coordinate provided the crucial insight needed for a successful synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry and drug design. These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,5-oxadiazole, also known as furazan (B8792606), QSAR models are instrumental in predicting their biological activities and guiding the synthesis of new, more potent analogues.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. By quantifying these properties through molecular descriptors, it is possible to develop a predictive model. The general form of a QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors)

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related 1,2,5-oxadiazole derivatives with experimentally determined biological activities is compiled. This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the data set. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, etc.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms and include molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT), these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability, which are crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior.

Model Development: Various statistical methods are employed to establish a relationship between the calculated descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). The goal is to select a subset of descriptors that best correlates with the observed activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed. Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using the test set are performed to ensure the model's robustness and predictive accuracy.

For 1,2,5-oxadiazole derivatives, QSAR studies have explored their potential in various therapeutic areas. The electronic properties of the furazan ring, such as its electron-withdrawing nature, play a significant role in molecular interactions. The substituents at different positions on the ring and on the amino groups can modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, all of which are critical for biological activity.

A hypothetical QSAR study on a series of N-substituted 1,2,5-oxadiazole-3,4-diamines might involve the descriptors and activity data presented in the tables below.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of N-Substituted 1,2,5-Oxadiazole-3,4-diamine Derivatives

Compound IDR-GroupBiological Activity (pIC50)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
1 -H5.2114.1-0.591.6
2 -Methyl5.5128.10.191.6
3 -Ethyl5.8142.20.691.6
4 -Propyl6.1156.21.191.6
5 -Butyl6.4170.21.691.6
6 -Pentyl6.7184.32.191.6
7 -Phenyl6.0190.21.891.6

Table 2: Hypothetical Quantum Chemical Descriptors for the Same Series of Compounds

Compound IDR-GroupHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
1 -H-6.8-1.53.5
2 -Methyl-6.7-1.43.6
3 -Ethyl-6.6-1.33.7
4 -Propyl-6.5-1.23.8
5 -Butyl-6.4-1.13.9
6 -Pentyl-6.3-1.04.0
7 -Phenyl-6.2-1.83.2

In this hypothetical scenario, a QSAR model could reveal that an increase in the lipophilicity (LogP) of the N-alkyl substituent positively correlates with the biological activity, suggesting the importance of hydrophobic interactions with the biological target. Furthermore, the electronic properties, such as the HOMO and LUMO energies, could indicate the role of charge transfer interactions in the mechanism of action. By analyzing the coefficients of the descriptors in the final QSAR equation, researchers can gain valuable insights into the structure-activity relationships and rationally design new 1,2,5-oxadiazole derivatives with enhanced potency.

Reactivity and Chemical Transformations of N3 Pentyl 1,2,5 Oxadiazole 3,4 Diamine

Reactions of the Primary Amine Substituents

The two primary amine groups in N3-Pentyl-1,2,5-oxadiazole-3,4-diamine are the main sites of reactivity, undergoing typical reactions of aromatic amines.

Amidation, Sulfonamidation, and Urea (B33335) Formation

The amino groups of this compound can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the acetylation of 3,4-diaminofurazan (B49099) has been studied, yielding 3-amino-4-acetylaminofurazan and 3,4-diacetylaminofurazan. researchgate.net This suggests that this compound would react similarly with various acylating agents to produce mono- or di-acylated products, depending on the reaction conditions.

In a similar fashion, reaction with sulfonyl chlorides would lead to the formation of sulfonamides. This reaction is a common transformation for primary and secondary amines and is expected to proceed readily with this compound. The resulting sulfonamides would incorporate the sulfonyl group onto one or both of the nitrogen atoms.

Urea derivatives can be formed through the reaction of the amine groups with isocyanates. Depending on the stoichiometry, this reaction can yield mono- or di-substituted ureas. This type of reaction is a standard method for the formation of urea linkages and is anticipated to be applicable to this compound.

Condensation with Aldehydes and Ketones (e.g., Schiff Base Formation)

The primary amine groups of this compound are expected to condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

More complex reactions occur with 1,2-dicarbonyl compounds. For example, the reaction of 3,4-diamino-1,2,5-oxadiazole with glyoxal (B1671930) under slightly basic conditions yields 5,6-dihydroxy-4,5,6,7-tetrahydro energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazine. researchgate.net This intermediate can then be dehydrated to form energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazine. researchgate.net Similarly, reaction with formaldehyde (B43269) has been shown to produce 5,6-dihydro-4H-imidazo[4,5-c] energetic-materials.org.cnlookchem.comresearchgate.netoxadiazole. researchgate.net

Reactant Product Reaction Type
Glyoxal 5,6-dihydroxy-4,5,6,7-tetrahydro energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazine Condensation/Ring Fusion
Pyruvic Aldehyde 5-methyl-5,6-dihydroxy-4,5,6,7-tetrahydro energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazine Condensation/Ring Fusion
Formaldehyde 5,6-dihydro-4H-imidazo[4,5-c] energetic-materials.org.cnlookchem.comresearchgate.netoxadiazole Condensation/Ring Fusion

Diazotization and Coupling Reactions

The amino groups on the 1,2,5-oxadiazole ring can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This reaction converts the primary amine into a diazonium salt. While direct studies on the diazotization of this compound are not available, related compounds like 3,3'-diamino-4,4'-azofurazan are known to undergo diazotization. sciencemadness.org

These resulting diazonium salts are versatile intermediates. They can be used in a variety of subsequent reactions, including azo coupling with activated aromatic compounds (such as phenols or anilines) to form highly colored azo dyes. mdpi.com This reactivity is a cornerstone of dye chemistry and is expected to be a viable synthetic route for derivatives of this compound.

Transformations Involving the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring itself can participate in chemical transformations, leading to more complex heterocyclic structures or undergoing substitution under specific conditions.

Ring Fusions Leading to Polycyclic Heterocycles (e.g., Oxadiazolopyrazines)

As mentioned previously, the vicinal diamine functionality of this compound is a key feature that allows for the construction of fused heterocyclic systems. The reaction with 1,2-dicarbonyl compounds is a prominent example of this. The condensation of 3,4-diaminofurazan with glyoxal or pyruvic aldehyde leads to the formation of energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazines. researchgate.net

Furthermore, the reaction of 3,4-diaminofurazan with β-keto esters, such as acetoacetic ester, results in the formation of 7-methyl-5,8-dihydro-4H-furazano[3,4-b] energetic-materials.org.cnresearchgate.netdiazepin-5-one, demonstrating the versatility of this precursor in synthesizing seven-membered fused rings. lookchem.com

Reactant Fused Heterocyclic Product
Glyoxal energetic-materials.org.cnlookchem.comresearchgate.netOxadiazolo[3,4-b]pyrazine
Pyruvic Aldehyde 5-Methyl- energetic-materials.org.cnlookchem.comresearchgate.netoxadiazolo[3,4-b]pyrazine
Acetoacetic Ester 7-Methyl-5,8-dihydro-4H-furazano[3,4-b] energetic-materials.org.cnresearchgate.netdiazepin-5-one

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and an oxygen atom. chemicalbook.com This inherent electron deficiency generally makes the ring resistant to electrophilic aromatic substitution. However, the presence of two strongly electron-donating amino groups in this compound would be expected to activate the ring towards electrophilic attack to some extent, although specific examples of such reactions are not well-documented.

Conversely, the electron-poor nature of the oxadiazole ring suggests a susceptibility to nucleophilic aromatic substitution, particularly if a good leaving group were present on the ring. In the case of this compound, the amino groups are poor leaving groups, making direct nucleophilic substitution on the ring carbons unlikely under normal conditions.

It is also important to note that the furazan (B8792606) ring can undergo ring-opening reactions under certain conditions. For instance, benzofurazans have been shown to undergo ring opening when treated with ethanolamine (B43304) in the presence of an acid catalyst, leading to the formation of quinoxalines. researchgate.netresearchgate.net While this is observed in a fused ring system, it points to a potential reactivity pathway for the 1,2,5-oxadiazole ring under specific, often harsh, conditions.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of N-substituted 1,2,5-oxadiazole-3,4-diamines is of significant interest, particularly in the field of energetic materials synthesis. The transformations typically involve the amino substituents, leading to compounds with a higher energy content.

Oxidation Chemistry

The amino groups of 3,4-diaminofurazan and its derivatives are susceptible to oxidation, which can lead to the formation of highly energetic nitro functionalities. It is anticipated that this compound would exhibit similar reactivity. The primary amino group and the N-pentyl secondary amino group can likely be oxidized to the corresponding nitramino (-NHNO2) or nitro (-NO2) groups under strong oxidizing conditions.

The synthesis of energetic compounds often involves the nitration of amino precursors. For example, energetic compounds with nitro-NNO-azoxy groups have been synthesized by the nitration of the corresponding tert-butyl-NNO-azoxy precursors. researchgate.net This highlights the general applicability of nitration reactions to furazan derivatives.

Table 1: Examples of Oxidation Reactions of 3,4-Diaminofurazan Derivatives

Starting MaterialOxidizing Agent(s)ProductReference
3,4-Diaminofurazan (DAF)Ammonium persulfate or Sodium persulfate3,4-Di(nitramino)furazan (DNAF) sciencemadness.org
3,3’-Diamino-4,4’-azofurazanHydrogen peroxide and Sulfuric acid3,3’-Dinitro-4,4’-azofurazan sciencemadness.org
N-Ethoxycarbonyl-protected 3,4-diaminofurazanNitrating agentsDihydrazinium 3,4-dinitraminofurazanate (after workup) nih.gov

Reduction Chemistry

The reduction chemistry of this compound is less predictable based on the available literature. The 1,2,5-oxadiazole ring is generally stable but can be susceptible to cleavage under certain reductive conditions. However, transformations involving fused ring systems suggest that the furazan ring can remain intact during the reduction of adjacent functionalities.

For instance, sciencemadness.orgrsc.orgacs.orgoxadiazolo[3,4-b]pyrazine, a compound containing a furazan ring fused to a pyrazine (B50134) ring, can be readily reduced to the corresponding 4,5,6,7-tetrahydro-derivative using sodium borohydride (B1222165) in a mixture of THF and methanol. researchgate.net This reaction selectively reduces the pyrazine ring while leaving the oxadiazole ring untouched. This suggests that mild reducing agents may not affect the core this compound structure, particularly the furazan ring.

The behavior of the amino groups under reducing conditions is expected to be relatively stable. It is unlikely that the N-pentyl group would be cleaved under standard catalytic hydrogenation or metal hydride reduction conditions. The primary focus of reduction studies on related compounds has been on other functional groups present in the molecule, rather than the amino groups or the furazan ring itself.

Further research is required to fully elucidate the specific reduction pathways and products for this compound.

Exploration of Chemical Utility and Advanced Applications

Role as Key Intermediates in Complex Organic Synthesis

The 3,4-diamino-1,2,5-oxadiazole core is a well-established building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netwikipedia.org The vicinal diamine functionality provides two nucleophilic sites that can readily participate in condensation and cyclization reactions with various electrophiles. For instance, the parent compound, 3,4-diamino-1,2,5-oxadiazole, reacts with dicarbonyl compounds like glyoxal (B1671930) to form fused pyrazine (B50134) rings, yielding nih.govchemicalbook.comresearchgate.netoxadiazolo[3,4-b]pyrazines. researchgate.net

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine, with one primary and one secondary amine, retains this reactivity. It can serve as a key intermediate to construct elaborate molecular architectures where the pentyl group can be used to tune physical properties such as solubility in organic solvents or to introduce steric bulk that influences the conformation of the final product. The amino groups can be derivatized to form a wide range of functional materials and pharmacologically active compounds. researchgate.netresearchgate.net The furazan (B8792606) ring itself is often used as a precursor for the synthesis of other structurally diverse nitrogen heterocycles. researchgate.net

PrecursorReagentResulting Fused Heterocycle
3,4-Diamino-1,2,5-oxadiazoleGlyoxal nih.govchemicalbook.comresearchgate.netOxadiazolo[3,4-b]pyrazine researchgate.net
3,4-Diamino-1,2,5-oxadiazolePyruvic Aldehyde5-Methyl nih.govchemicalbook.comresearchgate.netoxadiazolo[3,4-b]pyrazine researchgate.net
3,4-Diamino-1,2,5-oxadiazoleFormaldehyde (B43269)5,6-Dihydro-4H-imidazo[4,5-c] nih.govchemicalbook.comresearchgate.netoxadiazole researchgate.net
N,N'-Disubstituted Diamino nih.govchemicalbook.comresearchgate.netoxadiazoleCyanogen oxide nih.govchemicalbook.comresearchgate.netOxadiazolo[3,4-b]-pyrazines researchgate.net

Applications in Materials Science and Engineering

The unique structure of the 1,2,5-oxadiazole ring makes its derivatives highly valuable in the development of advanced materials.

Design Principles for Energetic Materials (without specific performance data)

The 1,2,5-oxadiazole (furazan) ring is a cornerstone in the design of modern high-energy-density materials (HEDMs). doi.orgscispace.com Its utility stems from a combination of favorable properties inherent to the ring system, which serve as guiding principles for creating new energetic compounds.

A primary design principle is the high positive heat of formation of the furazan ring, which contributes significantly to the energy content of the final molecule. doi.orgnih.gov To further enhance energetic properties, various explosophoric groups are incorporated into the molecular structure. nih.gov These include nitro (-NO₂), nitramino (-NHNO₂), and nitrate (B79036) ester (-ONO₂) moieties. nih.govfrontiersin.org

Another key strategy involves balancing energy with stability and sensitivity. While the furazan ring is highly energetic, it can also be sensitive. doi.org To mitigate this, furazan is often combined with other, more stable heterocyclic rings, such as 1,2,4-oxadiazole. doi.orgnih.gov This molecular hybridization aims to profit from the positive aspects of each component, creating a conjugate backbone that has high energy but lower sensitivity. doi.orgfrontiersin.org The formation of energetic salts and the introduction of extensive hydrogen bonding networks within the crystal structure are additional strategies used to increase density and thermal stability while reducing sensitivity. nih.gov

Design PrincipleRationaleExample Structural Feature
High Heat of FormationIncreases the total energy released upon decomposition.Incorporation of the 1,2,5-oxadiazole (furazan) ring. doi.org
Introduction of Energetic GroupsAdds energy-rich functionalities to the molecule.Attaching -NO₂, -NHNO₂, or -ONO₂ groups. nih.gov
Molecular HybridizationBalances high energy with improved stability and lower sensitivity.Combining furazan rings with other heterocycles like 1,2,4-oxadiazole. doi.org
High Nitrogen ContentProduces a large volume of environmentally benign N₂ gas upon decomposition.Use of nitrogen-rich azole frameworks. nih.gov
Increased Crystal DensityImproves detonation performance.Formation of energetic salts and promoting intermolecular interactions (e.g., hydrogen bonding). nih.gov

Monomers and Building Blocks for Polymer Science

Furazan derivatives are attractive building blocks for the synthesis of specialty polymers, particularly energetic polymers used as binders in propellant formulations. nih.gov The incorporation of the furazan subunit into a polymer chain can significantly increase its energy content. nih.gov

A compound like this compound can be envisioned as a precursor to a functional monomer. The amino groups can be chemically transformed into other reactive moieties suitable for polymerization. For example, they could be converted to azide (B81097) or alkyne groups to participate in [3+2] cycloaddition reactions, a common method for creating energetic polymers containing 1,2,3-triazole linkages. nih.gov The presence of the N-pentyl group would likely impact the physical properties of the resulting polymer, potentially acting as an internal plasticizer to improve mechanical characteristics or enhancing solubility for processing. The development of such polymers is a promising route for creating next-generation energetic materials that surpass traditional binders like nitrocellulose. nih.gov

Optoelectronic and Luminescent Properties in Advanced Materials

Oxadiazole derivatives are widely recognized for their valuable electronic properties, making them candidates for use in advanced materials such as organic light-emitting diodes (OLEDs). rsc.org Specifically, the 1,3,4-oxadiazole (B1194373) isomer is well-documented as an excellent electron-transporting material. rsc.org

The 1,2,5-oxadiazole (furazan) ring system also possesses unique electronic characteristics and has been associated with fluorescence. chemicalbook.com Certain furazan derivatives are known to be fluorogenic, capable of emitting light in the orange-to-red portion of the visible spectrum. chemicalbook.com Furthermore, the benzofurazan (B1196253) scaffold, a fused version of the ring, is found in fluorescent probes and can act as a bioisostere for the electron-withdrawing nitro group, highlighting its strong electron-accepting nature. researchgate.netsci-hub.se

While the specific photophysical properties of this compound are not detailed, the inherent electronic structure of the furazan core suggests potential for luminescence. The combination of the electron-rich amino groups and the electron-deficient oxadiazole ring could lead to intramolecular charge-transfer (ICT) characteristics, which are often the basis for fluorescent behavior in advanced materials. The ultimate optoelectronic properties would be highly dependent on the final molecular structure into which this building block is incorporated.

Analytical Chemistry Derivatization Strategies

The reactive amino groups in this compound make it a candidate for use in derivatization strategies aimed at improving the detection of analytes in various analytical techniques.

Enhancement of Spectroscopic Detection (e.g., MALDI-TOF MS sensitivity)

In mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), the detection of small molecules can be challenging due to poor ionization efficiency or low mass ranges that are obscured by matrix signals. nih.govresearchgate.net Chemical derivatization is a powerful strategy to overcome these limitations. nih.gov

The primary and secondary amine functionalities of this compound could serve as reactive handles in a two-fold strategy. First, the compound itself could be used as a tagging reagent. Its amino groups could be reacted with analytes containing functional groups like carboxylic acids or aldehydes, covalently attaching the furazan moiety to the target molecule. This would increase the mass of the analyte, shifting it to a clearer region of the mass spectrum.

Alternatively, and more powerfully, the compound could be used to derivatize analytes for enhanced ionization efficiency. This is a common strategy for amines, where a derivatizing agent adds a pre-charged or easily ionizable tag to the molecule of interest. nih.govnih.gov Reagents that introduce a permanent positive charge, such as pyrylium (B1242799) salts or phosphonium (B103445) esters, can dramatically improve the sensitivity of detection for aminated compounds, often to the low femtomole range. nih.govresearchgate.net This approach suggests a reverse strategy: analytes containing the this compound moiety could themselves be tagged with such reagents for ultra-sensitive detection. The diamino functionality provides a specific target for derivatization reagents designed to react with primary and secondary amines, thereby enhancing their signal in MALDI-TOF MS analysis. nih.govmdpi.com

Reagent ClassTarget Functional GroupMechanism of Sensitivity Enhancement
Phosphonium Acetic Acid NHS EstersPrimary/Secondary AminesAdds a permanent positive charge, facilitating ionization. nih.gov
Pyrylium Salts (e.g., TMPy, DPP-TFB)Primary AminesForms pyridinium (B92312) cations, adding a permanent positive charge. nih.govmdpi.com
Aldehydes (e.g., Coniferyl Aldehyde)Primary AminesForms an imine moiety which improves ionization efficiency. researchgate.net
Diethyl ethoxymethylenemalonate (DEEMM)Amino CompoundsImproves chromatographic retention and provides a characteristic neutral loss for targeted MS/MS detection. nih.govut.ee

Investigations of Molecular Recognition and Interaction Architectures

The unique structural and electronic properties of the 1,2,5-oxadiazole (furazan) ring system, particularly when substituted with amino functionalities, have prompted investigations into its role in molecular recognition. The diamino-1,2,5-oxadiazole scaffold serves as a versatile platform for designing molecules with specific interaction profiles. The introduction of an N-pentyl group to one of the amino nitrogens, as in this compound, provides an additional hydrophobic component that can significantly influence its interaction with molecular targets.

Rational Ligand Design Principles (without specific biological outcomes)

The design of ligands based on the this compound scaffold is guided by several key principles that leverage the distinct chemical characteristics of its constituent parts. These principles focus on the non-covalent interactions that can be established between the ligand and a hypothetical binding partner.

The primary amino group (-NH2) and the secondary amino group (-NH-pentyl) can both act as hydrogen bond donors. The lone pair of electrons on the nitrogen atoms can also serve as hydrogen bond acceptors. This duality allows for a variety of hydrogen bonding patterns, contributing to the specificity of molecular recognition.

The pentyl group introduces a significant non-polar, hydrophobic element to the molecule. This aliphatic chain can engage in van der Waals forces and hydrophobic interactions within a non-polar binding pocket. The flexibility of the pentyl chain allows it to adopt various conformations to maximize these favorable interactions.

The strategic placement of these functional groups—the hydrogen-bonding diamino-oxadiazole core and the hydrophobic pentyl tail—is a cornerstone of rational ligand design. By modifying the length and branching of the alkyl substituent or by introducing further functional groups on the pentyl chain or the primary amino group, the binding affinity and selectivity of the resulting ligands can be systematically tuned.

Table 1: Potential Non-Covalent Interactions of this compound

Molecular FragmentPotential Interaction TypeInteracting Partner
1,2,5-Oxadiazole RingHydrogen Bond Acceptor, π-StackingHydrogen Bond Donors, Aromatic Residues
Primary Amino Group (-NH2)Hydrogen Bond Donor/AcceptorHydrogen Bond Acceptors/Donors
Secondary Amino Group (-NH-pentyl)Hydrogen Bond Donor/AcceptorHydrogen Bond Acceptors/Donors
Pentyl GroupHydrophobic Interactions, Van der Waals ForcesNon-polar/Aliphatic Residues

Mechanistic Studies of Chemical Interactions via Computational and Synthetic Approaches

To elucidate the nature and mechanism of the chemical interactions of this compound, a combination of computational modeling and synthetic strategies is employed. These approaches provide a detailed understanding of the molecule's behavior at the atomic level.

Computational Approaches:

Computational chemistry offers powerful tools to model the interactions of this compound with potential binding partners. Techniques such as molecular docking and molecular dynamics (MD) simulations are utilized to predict and analyze binding modes and energies.

Molecular Docking: This method is used to predict the preferred orientation of the ligand when bound to a target. For this compound, docking studies can reveal how the diamino-oxadiazole core establishes hydrogen bonds while the pentyl group occupies a hydrophobic pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. These simulations can assess the stability of the predicted binding poses and characterize the conformational changes that occur upon binding.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic properties of the molecule, including its electrostatic potential and frontier molecular orbitals. This information is crucial for understanding its reactivity and the nature of its interactions.

Synthetic Approaches:

Synthetic chemistry provides the means to validate computational predictions and to probe the structure-interaction relationships of this compound. By systematically modifying the structure of the molecule, the contribution of different functional groups to its interaction profile can be determined.

Analogue Synthesis: A series of analogues can be synthesized where the pentyl group is replaced with other alkyl chains of varying lengths (e.g., methyl, propyl, heptyl) or with cyclic or branched alkyl groups. Comparing the interaction profiles of these analogues can quantify the role of the hydrophobic tail.

Functional Group Modification: The primary amino group can be acylated, alkylated, or incorporated into larger functional moieties. Similarly, the secondary amine can be further substituted. These modifications alter the hydrogen bonding capacity and steric profile of the molecule, providing valuable data for structure-activity relationship (SAR) studies.

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound (e.g., with 15N or 13C) can facilitate spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), to probe its interactions with binding partners in solution.

Through the iterative application of these computational and synthetic methodologies, a detailed mechanistic understanding of the chemical interactions of this compound can be achieved, paving the way for its application in the design of novel molecular architectures.

Future Research Trajectories and Unaddressed Challenges

Development of Greener and More Sustainable Synthetic Routes

The synthesis of specialized nitrogen-containing heterocycles often relies on multi-step processes that may involve hazardous reagents, harsh conditions, and significant solvent waste. A primary future objective is the development of environmentally benign synthetic pathways for N3-Pentyl-1,2,5-oxadiazole-3,4-diamine. Research in this area should focus on aligning with the principles of green chemistry. researchgate.net

Key approaches could include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. mdpi.commdpi.com

Catalytic Strategies: Investigating novel catalysts, including solid acid catalysts like montmorillonite (B579905) clays (B1170129) or reusable metal oxide nanoparticles, could enhance efficiency and atom economy while simplifying product purification. mdpi.comorganic-chemistry.org

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, ionic liquids, or deep eutectic solvents is crucial.

Mechanochemistry: Solvent-free mechanochemical synthesis offers a powerful and environmentally friendly alternative to conventional solvent-based methods for producing oxadiazole derivatives. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies
MethodologyTraditional ApproachProposed Green AlternativePotential Benefits
Energy SourceConventional heating (oil baths)Microwave irradiationReduced reaction time, energy efficiency
CatalysisStoichiometric reagents (e.g., strong acids/bases)Heterogeneous or reusable catalystsReduced waste, easier purification
SolventVolatile organic solvents (e.g., DMF, THF)Solvent-free (mechanochemistry) or green solventsReduced environmental impact and toxicity

In-depth Mechanistic Studies of Novel Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new chemical reactivity. For this compound, future research must go beyond simple product characterization to elucidate the pathways of its formation and subsequent reactions. For instance, studies on the parent compound, 3,4-diamino researchgate.netresearchgate.netrsc.orgoxadiazole, have utilized calculations to map reaction coordinates and identify stable intermediates in its condensation with dicarbonyl compounds. researchgate.net

Future mechanistic investigations for this compound should involve a combination of experimental and theoretical approaches:

Kinetic Studies: Determining reaction orders, activation energies, and the effect of substituents on reaction rates.

Isotope Labeling: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction.

Spectroscopic Monitoring: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to observe the formation and decay of intermediates.

Computational Analysis: Using quantum mechanics to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. researchgate.net

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers a powerful toolkit for accelerating the research and development process. For a relatively unstudied molecule like this compound, computational modeling is not just an adjunct to experimental work but a vital predictive tool. Density Functional Theory (DFT) and other methods can be used to investigate the electronic structure and predict various properties of oxadiazole derivatives. researchgate.net

Key areas for future computational research include:

Property Prediction: Calculating physicochemical properties such as molecular geometry, electronic structure (HOMO/LUMO energies), spectral characteristics, and reactivity indices. nih.gov

Pharmacophore Modeling: If explored for biological applications, computational tools can predict potential interactions with biological targets like enzymes or receptors through molecular docking and molecular dynamics (MD) simulations. mdpi.comnih.gov

Reaction Design: Modeling potential reactions to predict their feasibility, regioselectivity, and stereoselectivity, thereby guiding experimental design and avoiding unproductive synthetic routes.

Table 2: Applications of Computational Modeling
Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and molecular orbitals.Reactivity sites, spectral properties (UV-Vis, IR), stability.
Molecular DockingSimulation of binding to a biological target (e.g., protein active site).Binding affinity, potential biological activity.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the molecule in a biological system.Conformational stability, binding free energy.

Exploration of Untapped Chemical Reactivity and Derivatization Opportunities

The this compound scaffold possesses multiple reactive sites: the primary amine (at the C4 position), the secondary amine (at the C3 position), and the oxadiazole ring itself. The presence of the pentyl group introduces steric and electronic asymmetry compared to the parent diamine, which could lead to unique reactivity.

Future research should systematically explore derivatization at these sites:

Reactions at the Primary Amine: This site is a prime candidate for reactions such as acylation, alkylation, Schiff base formation, and cyclization reactions to build more complex heterocyclic systems. researchgate.net

Reactions at the Secondary Amine: The reactivity of the N-pentyl amine should be investigated, as it may differ significantly from the primary amine due to steric hindrance and the electron-donating nature of the alkyl group.

Ring-Opening and Rearrangement Reactions: The 1,2,5-oxadiazole ring is known to undergo ring cleavage under certain reductive or thermal conditions, providing pathways to other classes of nitrogen heterocycles. nih.gov

A systematic exploration of these reactions will create a library of novel derivatives, each with potentially distinct physical, chemical, and biological properties.

Integration with Automation and Artificial Intelligence in Chemical Discovery

The intersection of chemistry, robotics, and artificial intelligence (AI) is poised to revolutionize molecular discovery. rsc.org For this compound and its derivatives, this integration represents a significant future trajectory.

AI-Powered Synthesis Planning: Machine learning algorithms can be trained on vast reaction databases to predict novel and efficient synthetic routes for the target compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. researchgate.netwiley.com

Automated Synthesis Platforms: Robotic systems can execute these predicted syntheses with high precision and throughput. researchgate.net This allows for the rapid creation and screening of a large number of derivatives, accelerating the discovery of molecules with desired properties.

Closed-Loop Discovery: The ultimate goal is to create "self-driving laboratories" where AI algorithms design experiments, automated systems perform them, and the results are fed back to the AI to refine the next cycle of design and synthesis. wiley.com Applying such a closed-loop system to the derivatization of this compound could rapidly map its structure-activity relationships for a given application.

By embracing these future research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a single molecule into a versatile platform for the development of new materials and functional agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N3-Pentyl-1,2,5-oxadiazole-3,4-diamine?

  • Answer : The compound can be synthesized via cyclocondensation reactions between 1,2,5-oxadiazole-3,4-diamine precursors and pentyl-containing carbonyl derivatives. For example, α-diketones or β-diketones (e.g., 2,5-hexanedione) react with the diamine under reflux conditions in polar aprotic solvents (e.g., DMF) to form fused heterocycles . Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • 1H/13C NMR : To confirm substituent integration and regiochemistry (e.g., distinguishing oxadiazole ring protons from pentyl chain signals) .
  • IR Spectroscopy : To identify N-H stretching (3100–3300 cm⁻¹) and oxadiazole ring vibrations (1550–1650 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • Elemental Analysis : To verify purity (>95%) .

Q. How does the pentyl substituent influence the compound’s physicochemical properties?

  • Answer : The pentyl chain enhances lipophilicity, improving membrane permeability in biological assays. Computational methods (e.g., LogP calculations) and experimental techniques like reverse-phase HPLC can quantify this effect. Comparative studies with shorter alkyl chains (e.g., methyl or ethyl derivatives) reveal solubility trade-offs in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for this compound synthesis?

  • Answer : Yield discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote side reactions.
  • Catalyst selection : Use of DIC (N,N'-diisopropylcarbodiimide) improves coupling efficiency in diketone reactions .
  • Temperature control : Reflux conditions must balance reaction rate and decomposition risks.
  • Validation : Replicate protocols from independent sources (e.g., NIST-recommended methods) .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?

  • Answer : The 1,2,5-oxadiazole core acts as a diamine nucleophile, attacking electrophilic carbonyl carbons in diketones. For example, with β-diketones, the reaction proceeds via enol-keto tautomerization, forming fused diazepine or pyrazine derivatives. Kinetic studies (e.g., monitoring by in situ FTIR) and DFT calculations can elucidate transition states and regioselectivity .

Q. How can researchers optimize the compound’s stability during biological assays?

  • Answer : Stability challenges include:

  • pH sensitivity : Use buffered solutions (pH 6–8) to prevent hydrolysis of the oxadiazole ring.
  • Light exposure : UV-induced degradation (observed in oxadiazole analogs) necessitates amber glassware or light-controlled environments .
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C in related compounds) .

Q. What strategies validate the compound’s biological activity as a prodrug precursor?

  • Answer :

  • In vitro activation : Test amidoxime conversion under physiological conditions (e.g., liver microsomes).
  • Comparative assays : Use N1,N5-bis-glutaramide analogs (e.g., antifungal leads) as benchmarks .
  • Metabolite profiling : LC-MS/MS to track prodrug activation and byproduct formation .

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